molecular formula C9H13Cl2N3O B2353803 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride CAS No. 2094814-77-2

2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride

Cat. No.: B2353803
CAS No.: 2094814-77-2
M. Wt: 250.12
InChI Key: XBXLECMDMRPWJT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-cyclopropyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c13-9-6-3-10-4-7(6)11-8(12-9)5-1-2-5;;/h5,10H,1-4H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXLECMDMRPWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(CNC3)C(=O)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094814-77-2
Record name 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride
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Preparation Methods

Nucleophilic Substitution and Cyclization (Adapted from CN111423445A)

A patent describing the synthesis of analogous pyrrolopyrimidines provides a foundational framework. Modifications to this protocol enable the incorporation of the cyclopropyl group:

Step 1: Synthesis of 3-Chloro-2-Aminopyrimidinyl Malonic Diester

  • Starting material : 4,6-Dichloro-5-aminopyrimidine reacts with diethyl malonate in the presence of a base (e.g., NaH) at 60–80°C.
  • Key modification : Substitution of one chlorine atom with cyclopropylmagnesium bromide under Grignard conditions (0°C to RT, THF).
  • Intermediate : 3-Cyclopropyl-2-aminopyrimidinyl malonic diester (yield: ~70%).

Step 2: Hydrolysis, Decarboxylation, and Cyclization

  • Hydrolysis : The diester is treated with aqueous HCl (6 M) at reflux to yield the dicarboxylic acid.
  • Decarboxylation : Thermal decarboxylation at 120°C under reduced pressure removes CO₂, forming a β-keto amine intermediate.
  • Cyclization : Intramolecular aldol condensation catalyzed by p-TsOH in toluene generates the pyrrolo[3,4-d]pyrimidine core.

Final Step: Dihydrochloride Salt Formation

  • The free base is dissolved in anhydrous ethanol and treated with HCl gas (2 equiv) at 0°C.
  • Precipitation with diethyl ether yields the dihydrochloride salt (purity: >95% by HPLC).

Palladium-Catalyzed Cross-Coupling Approach

An alternative route employs Suzuki-Miyaura coupling to introduce the cyclopropyl group post-cyclization:

Step 1: Synthesis of 2-Bromo-pyrrolo[3,4-d]pyrimidin-4-ol

  • Bromination of the pyrrolopyrimidine core using POBr₃ in acetonitrile at 80°C.

Step 2: Suzuki Coupling with Cyclopropylboronic Acid

  • Reaction with cyclopropylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (4:1) at 100°C.
  • Yield : 65–75% after column chromatography.

Salt Formation : As described in Section 2.1.

Optimization and Challenges

Cyclopropane Stability

The strained cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature reactions (<60°C) during substitution steps.
  • Use of aprotic solvents (e.g., THF, DCM) to minimize protonolysis.

Tautomeric Control

The pyrimidin-4-ol exists in equilibrium with its 4-keto tautomer, affecting reactivity. Stabilization is achieved via:

  • In situ protection with trimethylsilyl chloride during cyclization.
  • pH control (pH 4–5) in aqueous workups to favor the enol form.

Analytical Characterization

Critical data for verifying synthesis success:

Parameter Value/Observation Method Reference
Melting Point 218–220°C (decomp.) DSC
¹H NMR (D₂O) δ 1.12 (m, 4H, cyclopropyl) 400 MHz
HPLC Purity 98.2% C18 column
MS (ESI+) m/z 213.1 [M+H]+ (free base) Q-TOF

Industrial Scalability

The nucleophilic substitution route (Section 2.1) is preferred for scale-up due to:

  • Cost-effectiveness of starting materials (4,6-dichloro-5-aminopyrimidine: ~€50/kg).
  • Telescoped steps minimizing intermediate isolation.
  • Batch reproducibility demonstrated at 10 kg scale (yield: 68–72%).

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for anticancer therapies .

Biological Activity

2-Cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C10H13N3O·2ClH
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 3046377-15-2

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds similar to 2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol have been shown to inhibit PAK4 (p21-activated kinase), which is involved in various signaling pathways that promote tumor growth. A derivative demonstrated an IC50 value of 2.7 nM against MV4-11 leukemia cells and induced apoptosis by arresting the cell cycle at the G0/G1 phase .
CompoundIC50 (nM)Cell LineMechanism
Derivative 5n2.7MV4-11PAK4 inhibition, apoptosis
Derivative 5o20.2MV4-11PAK4 inhibition

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. For instance, related pyrrolo compounds have shown effective inhibition of COX-2 enzyme activity:

  • Inhibition Data : The IC50 values for some derivatives were reported as 0.04 μmol , comparable to celecoxib, a standard anti-inflammatory drug .

Cytotoxicity Studies

Cytotoxic evaluations have been conducted on various cell lines:

  • Cell Viability Assays : New pyrrolo derivatives were tested for their cytotoxic effects on cancer cell lines, showing significant reductions in cell viability at concentrations around 400 μM .
CompoundCell Viability (%)Concentration (μM)
Compound 148.06400
Compound 261.09400

Molecular Docking Studies

Molecular docking studies suggest that these compounds bind effectively to target proteins through hydrogen bonding and hydrophobic interactions, indicating a potential for further drug development based on their structural properties.

Case Studies and Research Findings

  • Study on PAK4 Inhibitors : A series of studies focused on pyrrolo derivatives showed promising results in inhibiting PAK4 activity and inducing apoptosis in cancer cells.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated the efficacy of pyrrolo derivatives in reducing inflammation markers.
  • Cytotoxicity Assessment : Various derivatives were subjected to cytotoxicity assays across different cancer cell lines, confirming their potential as anticancer agents.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl integration (e.g., 2H multiplet at δ 0.5–1.5 ppm) and pyrrolo-pyrimidine ring protons .
  • Mass spectrometry (HRMS) : Verify molecular weight (193.20 g/mol for free base; 266.12 g/mol for dihydrochloride) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95%) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structure and hydrogen-bonding networks in the dihydrochloride form .

How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this compound's conformation?

Advanced
Discrepancies often arise from solvent effects or protonation states. Methodological steps include:

  • Re-refinement : Use SHELXL with updated torsion restraints or hydrogen-bond constraints .
  • DFT calculations : Compare computed (gas-phase) and experimental (solid-state) geometries to identify solvent-induced conformational changes .
  • Dynamic NMR : Probe solution-phase flexibility (e.g., variable-temperature NMR) to validate computational models .

What strategies are effective in elucidating the mechanism of action when in vitro activity does not translate to in vivo efficacy?

Q. Advanced

  • Metabolic profiling : LC-MS/MS to identify metabolites that may deactivate the compound in vivo .
  • Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or phosphate esters to enhance membrane permeability .
  • Target engagement assays : Use biophysical methods (SPR, ITC) to confirm binding affinity to the intended biological target .

How does the cyclopropyl substituent influence the compound's electronic properties and binding affinity in structure-activity relationship (SAR) studies?

Q. Advanced

  • Electron-withdrawing effects : Cyclopropane’s ring strain increases electrophilicity at the pyrimidine N3 position, enhancing interactions with catalytic residues in enzymes .
  • Steric effects : The rigid cyclopropyl group restricts rotational freedom, potentially improving selectivity for hydrophobic binding pockets .
  • SAR validation : Synthesize analogs (e.g., 2-methyl or 2-aryl derivatives) and compare IC₅₀ values in enzyme inhibition assays .

What are the best practices for handling and storing this compound to ensure stability in experimental settings?

Q. Basic

  • Storage : –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
  • Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) for biological assays .
  • Stability monitoring : Periodic HPLC analysis to detect decomposition (e.g., free base formation) .

How can researchers employ isotopic labeling or prodrug strategies to enhance the compound's bioavailability for pharmacokinetic studies?

Q. Advanced

  • Isotopic labeling : Introduce ¹³C or ²H at the cyclopropyl group for tracking via mass spectrometry .
  • Prodrugs : Synthesize phosphate esters of the hydroxyl group to improve aqueous solubility and tissue penetration .
  • Bioavailability assays : Conduct Caco-2 permeability studies and compare AUC values in rodent models .

What analytical approaches are used to distinguish between the dihydrochloride salt form and the free base in solution-phase studies?

Q. Advanced

  • pH titration : Monitor pKa shifts (e.g., pyrimidine N1 protonation at pH < 4) .
  • Ion chromatography : Quantify chloride ions (2 equivalents) to confirm salt stoichiometry .
  • Solid-state NMR : Compare ¹⁵N chemical shifts between salt and free base forms .

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